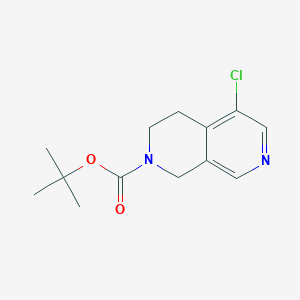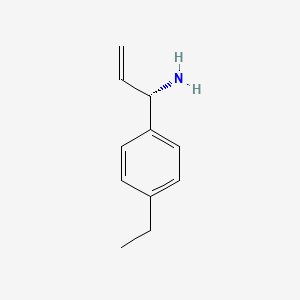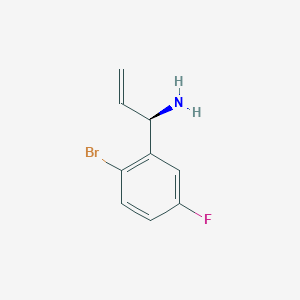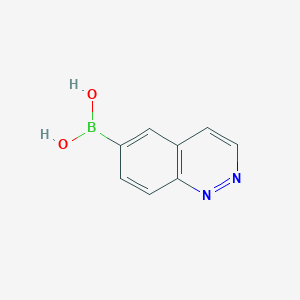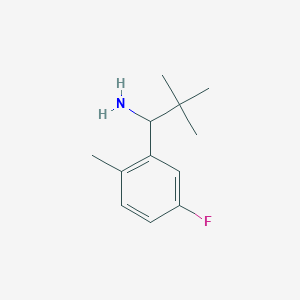
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is an organic compound that features a fluorinated aromatic ring and a branched aliphatic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzene.
Alkylation: The aromatic ring is alkylated using a suitable alkylating agent under controlled conditions to introduce the dimethylpropan-1-amine group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing large reactors to carry out the alkylation process efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification: Using automated systems for purification to ensure consistency and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Materials Science: Utilized in the development of novel materials with unique properties such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methylphenyl isocyanate
- 5-Fluoro-2-methylphenylhydrazine hydrochloride
Uniqueness
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of a fluorinated aromatic ring and a branched aliphatic amine
Propriétés
Formule moléculaire |
C12H18FN |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3 |
Clé InChI |
DLELHKLTMRREIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
![2-[N-[2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl]anilino]ethyl 4-methylbenzenesulfonate](/img/structure/B13033684.png)
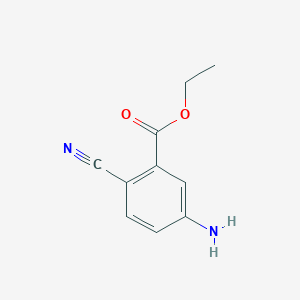
![3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
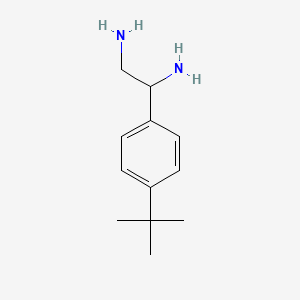
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
![5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13033739.png)
